molecular formula C18H19ClN2O3 B4404474 benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate

benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate

Cat. No. B4404474
M. Wt: 346.8 g/mol
InChI Key: VYWJVIKPXAUSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate, also known as BAMMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMMC has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. Inhibition of the NF-κB pathway has been proposed as a possible mechanism for the anti-inflammatory activity of this compound. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are implicated in a range of diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate in lab experiments is its relatively low toxicity. In vitro studies have shown that this compound does not exhibit significant cytotoxicity at concentrations up to 100 μM. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on key signaling pathways. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.

Scientific Research Applications

Benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-microbial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

benzyl N-(3-chloro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWJVIKPXAUSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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